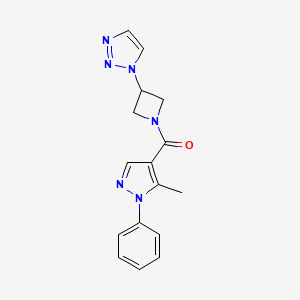

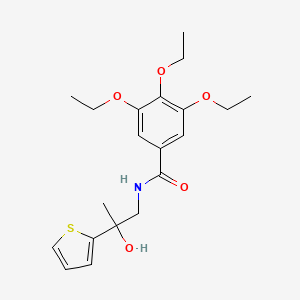

3-(1-(2-苯基丁酰)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiazolidine-2,4-dione derivatives can be synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts . Another method involves the use of physiochemical parameters and spectral techniques (1 H-NMR, IR, MS etc.) for the synthesis of a novel series of thiazolidine-2,4-dione molecules .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, they can be synthesized via Knoevenagel condensation . The synthesized compounds can then be evaluated for their antioxidant, anticancer, and antimicrobial potential .科学研究应用

抗菌和抗真菌特性

噻唑烷-2,4-二酮是一类杂环化合物,因其各种生物活性(包括抗菌和抗真菌作用)而被广泛研究。例如,噻唑烷-2,4-二酮的衍生物已证明对革兰氏阳性菌(如金黄色葡萄球菌和枯草芽孢杆菌)具有显着的体外抗菌活性。这些通过 Knoevenagel 缩合合成的化合物显示出有效的活性,其中一些对金黄色葡萄球菌的最低抑菌浓度 (MIC) 低至 16 μg/ml,对枯草芽孢杆菌的最低抑菌浓度为 32 μg/ml。此外,这些衍生物还表现出优异的抗真菌活性,某些化合物对黑曲霉和黄曲霉等真菌的抑制率超过 60%,甚至优于氟康唑等市售药物 (Prakash 等,2011)。

癌症治疗

噻唑烷-2,4-二酮衍生物的另一个重要应用领域是癌症治疗。这些化合物已被确定为参与癌细胞增殖和存活的关键信号通路的双重抑制剂,例如 Raf/MEK/ERK 和 PI3K/Akt 通路。一种特定的衍生物,3-(2-氨基乙基)-5-(3-苯基丙基)-噻唑烷-2,4-二酮,已显示出抑制细胞增殖、诱导早期凋亡和使癌细胞停滞在人白血病细胞的 G(0)/G(1) 期的希望。这突出了噻唑烷-2,4-二酮衍生物作为针对这些信号通路的开发新型抗癌剂的先导化合物的潜力 (Li 等,2010)。

抗癌活性的设计和合成

进一步的研究集中在设计和合成新型噻唑烷-2,4-二酮衍生物,以评估其潜在的抗癌活性。这些研究涉及化合物的合成及其对特定癌细胞系的评估,例如乳腺癌 MCF-7 细胞,使用磺基罗丹明 B (SRB) 方法等方法。一些衍生物显示出显着的细胞毒活性,与标准抗癌药物相当,表明噻唑烷-2,4-二酮支架上的特定取代基对于增强抗癌活性很重要。还进行了分子模型研究以了解这些化合物与癌症相关蛋白的相互作用,为设计更有效的抗癌剂提供了见解 (Asati & Bharti,2018)。

作用机制

Target of Action

Thiazolidine-2,4-dione derivatives have been known to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities .

Mode of Action

Thiazolidine-2,4-dione derivatives are known to interact with their targets and cause changes that result in their observed biological activities .

Biochemical Pathways

Thiazolidine-2,4-dione derivatives have been reported to affect various biochemical pathways due to their diverse biological properties .

Pharmacokinetics

In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like .

Result of Action

Thiazolidin-2,4-dione derivatives have been reported to possess mild anticancer potential .

Action Environment

The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

未来方向

Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of future research .

属性

IUPAC Name |

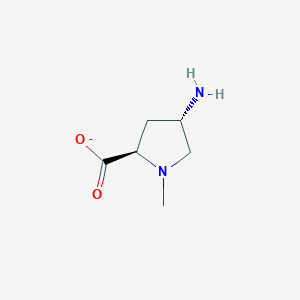

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNVUXHDUMCFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)